molecular formula C16H25NO B4036031 N-(2-ethylhexyl)-2-phenylacetamide

N-(2-ethylhexyl)-2-phenylacetamide

Cat. No.: B4036031
M. Wt: 247.38 g/mol
InChI Key: QBPUOUIZPYGRRQ-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a branched alkyl chain (2-ethylhexyl) attached to the acetamide nitrogen. These compounds share a common backbone of 2-phenylacetamide, where the N-substituent modulates physicochemical properties, reactivity, and biological activity .

2-Phenylacetamides are versatile scaffolds in medicinal chemistry, exhibiting anticonvulsant, antidepressant, and antiproliferative activities depending on their substituents . The ethylhexyl group, a lipophilic branched chain, likely enhances membrane permeability and metabolic stability compared to simpler alkyl or aromatic substituents.

Properties

IUPAC Name

N-(2-ethylhexyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-3-5-9-14(4-2)13-17-16(18)12-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUOUIZPYGRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

    Esterification: 2-phenylacetic acid is first converted into its corresponding ester using an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid.

    Amidation: The ester is then reacted with 2-ethylhexylamine under reflux conditions to form this compound. The reaction is typically carried out in an inert solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group into an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 2-ethylhexylamine derivatives.

    Substitution: Formation of nitro or halogenated phenylacetamide derivatives.

Scientific Research Applications

N-(2-ethylhexyl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Reactivity of Selected N-Substituted 2-Phenylacetamides
Compound Reactivity in Benzylation Phase-Transfer Catalyst (PTC) Preference Mechanism
N-Phenyl-2-phenylacetamide Moderate TEABr, TEBABr Interfacial
N-(4-Nitrophenyl)-2-phenylacetamide High TEBABr, TEABr Interfacial
N-Benzyl-2-phenylacetamide Low TBABr, TBACl Extraction
N-Ethyl-2-phenylacetamide Low TBABr Extraction

Data derived from alkylation studies under PTC conditions .

Structural and Crystallographic Features

Crystallographic studies of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveal intermolecular interactions critical for stability:

  • Hydrogen bonding : C=O···H-N interactions stabilize the crystal lattice.
  • CH-π interactions: Aromatic rings participate in non-covalent interactions, influencing solubility and packing efficiency .

In contrast, N-(2-hydroxyethyl)-2-phenylacetamide (CAS: 6269-99-4) contains a polar hydroxyethyl group, enhancing water solubility but reducing crystallinity compared to lipophilic analogs like N-benzyl derivatives .

Physicochemical Properties

  • Lipophilicity : Branched alkyl chains (e.g., 2-ethylhexyl) increase logP values, improving blood-brain barrier penetration compared to polar substituents like hydroxyethyl .
  • Solubility : Aromatic N-substituents (e.g., benzoyl, nitrophenyl) reduce aqueous solubility but enhance stability in organic matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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